molecular formula C20H20N2O3S B2416683 4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide CAS No. 438019-33-1

4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide

Cat. No.: B2416683
CAS No.: 438019-33-1
M. Wt: 368.45
InChI Key: LIFUTINQUOQDFL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a complex organic compound featuring a rich array of functional groups, making it a versatile agent in multiple fields of scientific research. This compound's structure includes tert-butyl groups, dioxane rings, a thiol moiety, and an amide linkage attached to a tricyclic core, contributing to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : Starting with a substituted aniline and appropriately functionalized thiophene derivative, condensation and cyclization reactions can be utilized to form the core structure.

  • Functionalization: : Subsequent reactions involve tert-butylation of the aryl ring and introduction of the dioxane and thiol groups through controlled organic reactions. Key reagents may include tert-butyl chloride and potassium tert-butoxide for tert-butylation.

  • Amide Linkage Formation: : The final step involves amide bond formation through the reaction of the amine and acyl chloride under mild conditions, employing reagents such as triethylamine and dichloromethane.

Industrial Production Methods

Large-scale production may involve batch processing techniques with stringent control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield. Industrial synthesis routes focus on maximizing throughput while minimizing cost and environmental impact, potentially utilizing continuous flow reactors for some steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or ozone, to form oxidized derivatives.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify the compound, especially affecting any reducible groups present.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, given its multiple reactive centers.

  • Cyclization and Polymerization: : Under specific conditions, it may participate in intramolecular cyclization or polymerization reactions, creating new structural motifs.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Bromine in carbon tetrachloride for electrophilic substitution.

Major Products

These reactions yield a variety of products, from oxidized and reduced derivatives to substituted analogs, which can further enhance the compound's utility in various applications.

Scientific Research Applications

4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide has applications across multiple scientific disciplines:

  • Chemistry: : Used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for catalytic activity.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting specific biochemical pathways and offering insights into enzyme function.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting diseases related to the molecular pathways it affects.

  • Industry: : Utilized in materials science for creating novel polymers with unique properties due to its diverse functional groups.

Mechanism of Action

The compound's mechanism of action typically involves binding to molecular targets such as enzymes or receptors, altering their activity. The specific pathways affected depend on the context of its application. For instance, in biological systems, it may inhibit or activate specific enzymes, thus modulating biochemical pathways. Its structural features enable high-affinity interactions with these targets, underpinning its efficacy and versatility.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide stands out due to its unique tricyclic core and diverse reactivity. Similar compounds might include:

  • 4-tert-butylbenzamide: : Lacks the tricyclic and dioxane-thiol structure, offering different reactivity and application profiles.

  • N-tert-butyl-4-thiophenylamide: : Contains a thiol group but differs in structural complexity.

  • Benzamide derivatives: : General class sharing the amide functional group, but without the same multifunctional combination found in this compound.

This compound's combination of structural features and functional groups places it in a unique position within chemical research, opening avenues for novel discoveries and applications.

Properties

IUPAC Name

4-tert-butyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-20(2,3)13-6-4-12(5-7-13)18(23)22-19-21-14-10-15-16(11-17(14)26-19)25-9-8-24-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFUTINQUOQDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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